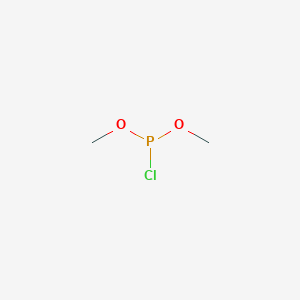
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of multiple pyridine rings, which are nitrogen-containing heterocycles. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of pyridine derivatives with amino acids under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyridine rings may be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding may involve hydrogen bonding, hydrophobic interactions, and coordination with metal ions. The pathways affected by this compound include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(pyridin-2-yl)propanoic acid
- 2-amino-3-(pyridin-4-yl)propanoic acid
- 2-amino-3-(pyridin-3-yl)propanoic acid
Uniqueness
The presence of multiple pyridine rings in 2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid distinguishes it from other similar compounds. This unique structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H16N4O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
2-amino-3-(2,6-dipyridin-2-ylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C18H16N4O2/c19-13(18(23)24)9-12-10-16(14-5-1-3-7-20-14)22-17(11-12)15-6-2-4-8-21-15/h1-8,10-11,13H,9,19H2,(H,23,24) |
InChI Key |
LTNXLDXFMUGDCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


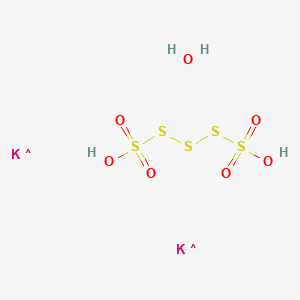
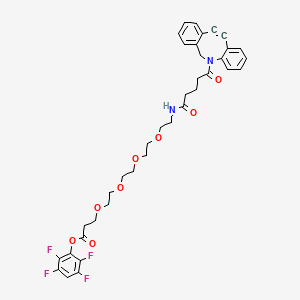
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)

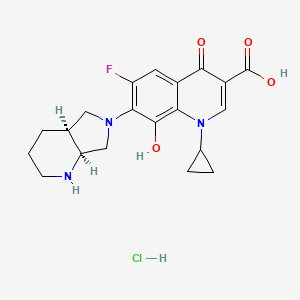
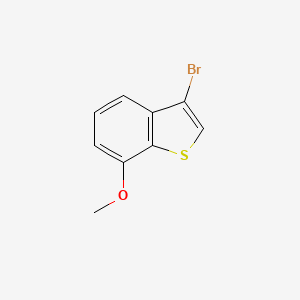

![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)

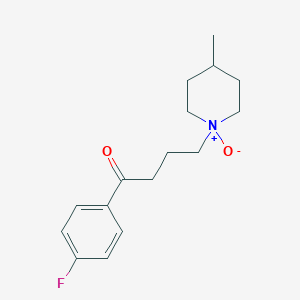
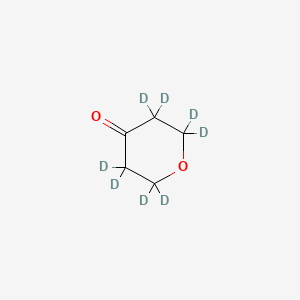
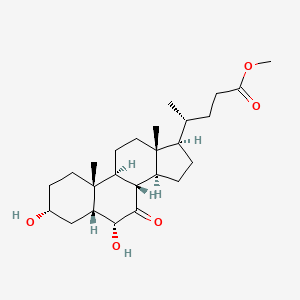
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
